4-Methoxy-5-methylbenzene-1,3-diamine
Description
4-Methoxy-5-methylbenzene-1,3-diamine (CAS: 615-05-4) is a substituted aromatic diamine characterized by a benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 5, respectively, and two amine (-NH₂) groups at positions 1 and 3 . This structural configuration imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
115423-85-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-5-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |
InChI Key |
WERSDZKEJFOKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)N)N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)N)N |
Synonyms |
1,3-Benzenediamine, 4-methoxy-5-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-Methyl-5-nitrobenzene-1,3-diamine (CAS: 35572-78-2)
- Structure: Features a nitro (-NO₂) group at position 4 and methyl at position 5, with 1,3-diamine substitution.
- Comparison : The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to the methoxy group in 4-Methoxy-5-methylbenzene-1,3-diamine. This makes nitro-substituted derivatives more reactive in condensation reactions but less stable under reducing conditions .
2-Methoxy-5-methylaniline (CAS: 120-71-8)
- Structure : Aniline derivative with methoxy at position 2 and methyl at position 3.
- Comparison: The absence of a second amine group reduces its utility in forming polycyclic structures (e.g., benzimidazoles). However, its monoamine structure is advantageous in simpler azo dye syntheses .
5-Fluorobenzene-1,2-diamine (Synthesized in )
- Structure : Fluorine at position 5 and 1,2-diamine substitution.
- Comparison: The 1,2-diamine configuration is less stable than 1,3-diamine derivatives, requiring immediate use in subsequent reactions to avoid decomposition.
Physicochemical Properties
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